N-butyl-2-chloroaniline
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Overview
Description
N-butyl-2-chloroaniline: is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a butyl group, and the hydrogen atom in the ortho position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize N-butyl-2-chloroaniline involves the nitration of 2-chloronitrobenzene followed by reduction to form 2-chloroaniline.
Direct Alkylation: Another method involves the direct alkylation of 2-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-2-chloroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: N-butyl-2-chloroaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a model compound to study the effects of substituted anilines on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: this compound derivatives have shown potential in medicinal chemistry for the development of new drugs with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a corrosion inhibitor and in the manufacture of rubber chemicals .
Mechanism of Action
The mechanism of action of N-butyl-2-chloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the butyl group.
N-butylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-N-methylaniline: Similar structure with a methyl group instead of a butyl group.
Uniqueness: N-butyl-2-chloroaniline is unique due to the presence of both the butyl and chlorine substituents, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
N-butyl-2-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWSALKDLMPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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